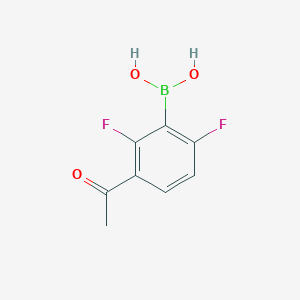
3-Acetyl-2,6-difluorophenylboronic acid
描述
3-Acetyl-2,6-difluorophenylboronic acid is a specialized organoboron compound characterized by the presence of a boronic acid group attached to a difluorophenyl ring with an acetyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,6-difluorophenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2,6-difluorobenzaldehyde, undergoes a reaction with a boronic acid derivative, such as boronic acid ester, under mild conditions.
Acetylation: The resulting boronic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base, such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions: 3-Acetyl-2,6-difluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to an alcohol or aldehyde.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and suitable bases are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Alcohols and aldehydes.
Substitution: Biaryls and biphenyl derivatives.
科学研究应用
3-Acetyl-2,6-difluorophenylboronic acid has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.
Industry: It is utilized in the production of organic semiconductors and materials science research.
作用机制
The mechanism by which 3-Acetyl-2,6-difluorophenylboronic acid exerts its effects involves its participation in chemical reactions through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various organic transformations. The acetyl group can influence the reactivity and selectivity of the compound in different reactions.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The boronic acid group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst.
Redox Reactions: The acetyl group can be involved in redox processes, affecting the overall reaction pathway.
相似化合物的比较
3-Acetyl-2,6-difluorophenylboronic acid is unique due to its specific structural features, including the presence of both fluorine atoms and an acetyl group. Similar compounds include:
2,6-Difluorophenylboronic Acid: Lacks the acetyl group, resulting in different reactivity and applications.
3-Acetylphenylboronic Acid: Lacks fluorine atoms, leading to variations in chemical behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(3-acetyl-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKUWDTTSLAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245408 | |
| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-81-0 | |
| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
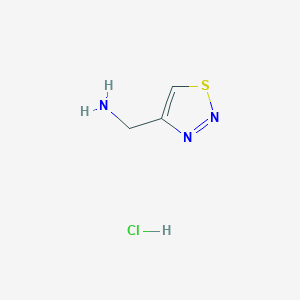

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)
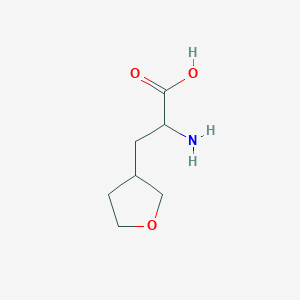
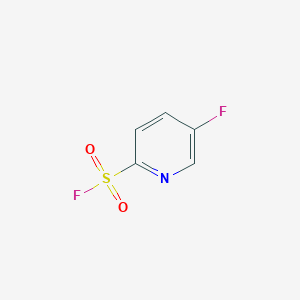
![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)


![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
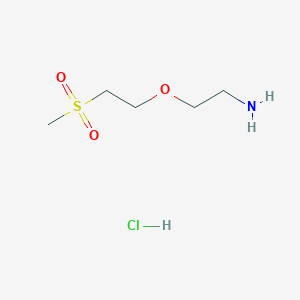
![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
